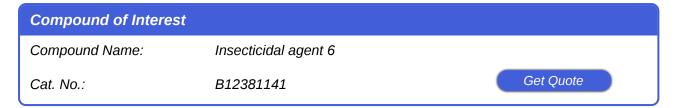


Application Notes and Protocols: Synthesis and Purification of Imidacloprid

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Introduction

Imidacloprid is a systemic insecticide belonging to the neonicotinoid class of chemicals. It acts on the central nervous system of insects, leading to paralysis and death. This document outlines a common and effective laboratory-scale synthesis and purification protocol for Imidacloprid. The synthesis involves the condensation of 2-chloro-5-(chloromethyl)pyridine with N-nitro-imidazolidin-2-imine.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis and purification of Imidacloprid.

Table 1: Reagents and Materials for Imidacloprid Synthesis



Reagent/Material	Molecular Weight (g/mol)	Quantity	Moles (mmol)
2-chloro-5- (chloromethyl)pyridine (CCMP)	162.01	1.62 g	10
N-nitro-imidazolidin-2- imine (NII)	130.10	1.30 g	10
Potassium Carbonate (K ₂ CO ₃)	138.21	2.76 g	20
Acetonitrile (CH₃CN)	41.05	50 mL	-

Table 2: Synthesis and Purification Performance

Parameter	Value
Reaction Time	8 hours
Reaction Temperature	80 °C
Crude Product Yield	~85%
Final Purity (after Recrystallization)	>98%
Melting Point	143-145 °C

Experimental Protocols

1. Synthesis of Imidacloprid

This protocol describes the synthesis of Imidacloprid via the condensation of 2-chloro-5-(chloromethyl)pyridine (CCMP) with N-nitro-imidazolidin-2-imine (NII).

- Materials and Equipment:
 - o 100 mL three-necked round-bottom flask



- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Thermometer
- Standard laboratory glassware
- Rotary evaporator
- Buchner funnel and filter paper

Procedure:

- To a 100 mL three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-(chloromethyl)pyridine (CCMP) (1.62 g, 10 mmol), N-nitroimidazolidin-2-imine (NII) (1.30 g, 10 mmol), and potassium carbonate (2.76 g, 20 mmol).
- Add 50 mL of acetonitrile to the flask.
- Stir the mixture at room temperature for 15 minutes.
- Heat the reaction mixture to 80 °C and maintain this temperature under reflux for 8 hours.
 The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Filter the solid inorganic salts using a Buchner funnel.
- Wash the solid residue with a small amount of acetonitrile.
- Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude Imidacloprid product.
- 2. Purification of Imidacloprid by Recrystallization

This protocol details the purification of the crude Imidacloprid product.



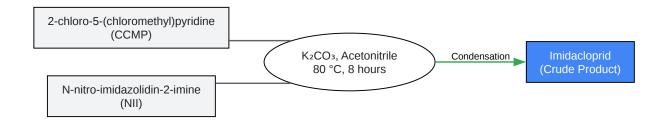
- Erlenmeyer flasks
- Hot plate
- Ice bath
- Buchner funnel and filter paper
- Vacuum flask

Procedure:

- Transfer the crude Imidacloprid product to a 100 mL Erlenmeyer flask.
- Add a minimal amount of a suitable solvent system, such as isopropanol/water (e.g., in a 2:1 ratio), to the flask.
- o Gently heat the mixture on a hot plate while stirring until the solid completely dissolves.
- Remove the flask from the heat and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to facilitate further crystallization.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.
- Wash the crystals with a small amount of cold solvent.
- Dry the purified Imidacloprid crystals in a vacuum oven.

Diagrams

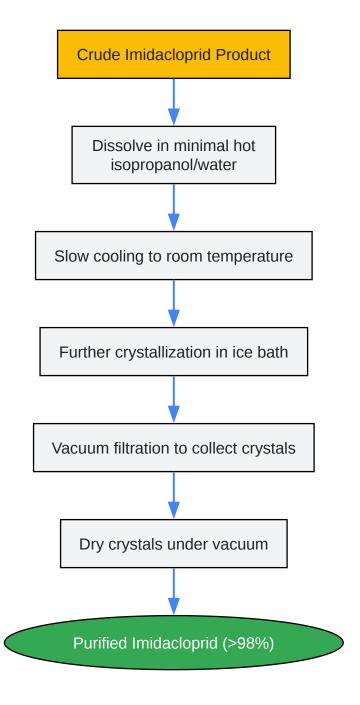




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Caption: Synthesis pathway of Imidacloprid.





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Caption: Purification workflow for Imidacloprid.

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